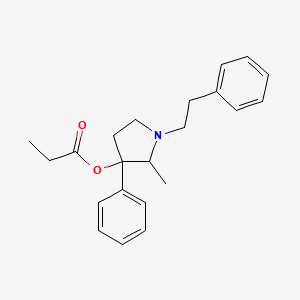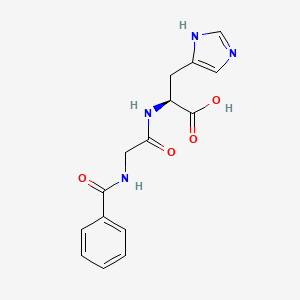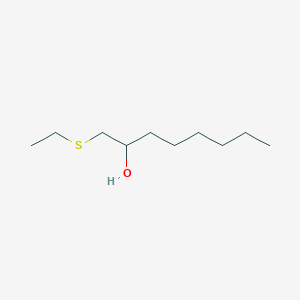![molecular formula C8H10O3 B14465530 1,6-Dioxaspiro[4.5]dec-3-en-2-one CAS No. 71443-20-4](/img/structure/B14465530.png)
1,6-Dioxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dioxaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C8H10O3. It is characterized by a spirocyclic structure, which includes a bicyclic ring system with oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one typically involves the formation of the spirocyclic ring system through stereoselective reactions. One common method involves the use of d-glucose as a starting material, which undergoes a series of reactions to form the desired spiroacetal structure . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dioxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,6-Dioxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of 1,6-Dioxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing their activity. This can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds have an additional oxygen atom in the ring system, which can alter their chemical properties and biological activity.
Alkyl-1,6-dioxaspiro[4.5]-decanes: These compounds are known for their role as pheromones in certain insect species and have similar spirocyclic structures.
Spirotetramat: This compound is used as an insecticide and has a related spirocyclic structure, but with different functional groups and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
71443-20-4 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1,10-dioxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C8H10O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h3,5H,1-2,4,6H2 |
Clave InChI |
HDGIJPCZVRYOCT-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2(C1)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


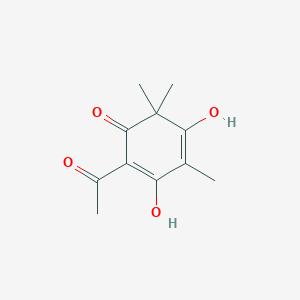
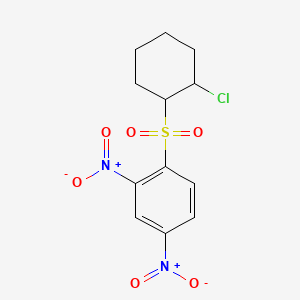
![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
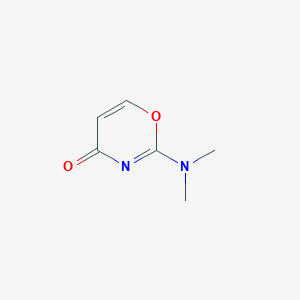
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
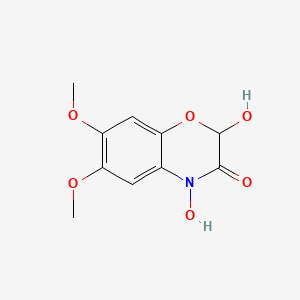
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
